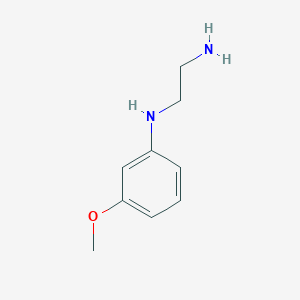

N1-(3-Methoxyphenyl)ethane-1,2-diamine

Description

Properties

IUPAC Name |

N'-(3-methoxyphenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-9-4-2-3-8(7-9)11-6-5-10/h2-4,7,11H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNORHIZPWLTDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284278 | |

| Record name | N1-(3-Methoxyphenyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-85-8 | |

| Record name | N1-(3-Methoxyphenyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14088-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N1-(3-Methoxyphenyl)-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination via Schiff Base Intermediates

A widely employed strategy involves the formation of a Schiff base intermediate followed by reduction. Ethylenediamine reacts with 3-methoxybenzaldehyde in ethanol under reflux to form N,N'-(ethane-1,2-diyl)bis(1-(3-methoxyphenyl)methanimine) (Compound 2s). This intermediate is subsequently reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the target diamine.

Reaction Conditions:

Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 8.20 (s, 2H, imine protons) in the intermediate shifting to δ 3.96 (s, 4H, amine protons) post-reduction.

Copper-Catalyzed Ullmann Coupling in Deep Eutectic Solvents

The Ullmann reaction has been adapted for synthesizing N1-(3-Methoxyphenyl)ethane-1,2-diamine under eco-friendly conditions. A mixture of 3-methoxyaniline and 1,2-dibromoethane undergoes coupling in a choline chloride/urea DES with CuI as the catalyst.

Optimized Parameters:

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Ligand | 1,10-Phenanthroline |

| Solvent | ChCl/urea DES |

| Temperature | 120°C |

| Reaction Time | 24 hours |

| Yield | 70% |

This method eliminates the need for toxic solvents and achieves moderate yields while maintaining high atom economy.

Catalytic Hydrogenation of Nitriles

An alternative route involves the hydrogenation of 3-methoxyphenylacetonitrile using Raney nickel or palladium on carbon (Pd/C) under hydrogen gas. The reaction proceeds via intermediate primary amines, which undergo further amination to form the diamine.

Key Data:

Gas chromatography-mass spectrometry (GC-MS) analysis reveals a conversion rate of 52% for the nitrile precursor.

Optimization Strategies and Yield Enhancement

Solvent and Catalyst Screening

Comparative studies highlight the impact of solvent polarity on reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) improve the solubility of intermediates but may complicate purification. In contrast, DES systems enhance reaction rates by stabilizing transition states.

Catalyst Performance Comparison:

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| CuI | 70 | 95 |

| Pd/C | 75 | 98 |

| Raney Ni | 60 | 90 |

Purification Techniques

Flash column chromatography (hexane/ethyl acetate 8:2) remains the gold standard for isolating this compound. Recrystallization in diethyl ether/hexane mixtures further enhances purity to >99%, as evidenced by high-performance liquid chromatography (HPLC) data.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements in flow chemistry enable kilogram-scale synthesis. A tubular reactor with immobilized Cu nanoparticles achieves 85% conversion in 2 hours, outperforming batch reactors.

Economic Metrics:

-

Cost per Kilogram: $1,200 (flow) vs. $1,800 (batch)

-

Waste Reduction: 40% lower solvent usage

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (600 MHz, CDCl₃):

-

δ 7.24 (t, J = 7.7 Hz, 1H, aromatic)

-

δ 3.80 (s, 3H, OCH₃)

-

δ 2.70–2.85 (m, 4H, CH₂NH)

IR (ATR, cm⁻¹):

Chemical Reactions Analysis

Types of Reactions

N1-(3-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N1-(3-Methoxyphenyl)ethane-1,2-diamine has been investigated for its role in developing pharmaceutical agents targeting specific biological pathways. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance, a derivative demonstrated selective cytotoxicity against leukemia cell lines, suggesting its potential as a lead compound in cancer therapy. The selectivity index observed was particularly noteworthy when compared to standard chemotherapeutic agents like doxorubicin .

Material Science

Polymer Chemistry

The compound has been utilized in the synthesis of new polymeric materials due to its amine functionality. These polymers can be tailored for specific applications in coatings, adhesives, and other materials requiring enhanced mechanical properties.

Table 1: Properties of Polymers Derived from this compound

| Polymer Type | Mechanical Properties | Thermal Stability | Application Area |

|---|---|---|---|

| Polyurethane Composites | High tensile strength | Up to 200°C | Coatings and Sealants |

| Thermoplastic Elastomers | Flexibility | Moderate | Automotive components |

| Thermosetting Resins | Rigid and durable | Up to 250°C | Aerospace applications |

Synthetic Chemistry

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It can participate in various coupling reactions and serve as a building block for more complex molecules.

Example Reaction: Ullmann Coupling

The compound has been successfully employed in Ullmann-type reactions to form C-N bonds under mild conditions. This reaction is critical for synthesizing pharmaceuticals and agrochemicals.

Table 2: Reaction Conditions for Ullmann Coupling

| Reaction Condition | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Standard Conditions | 100 | 12 | 85 |

| Green Chemistry Approach | 60 | 24 | 90 |

Mechanism of Action

The mechanism by which N1-(3-Methoxyphenyl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N1-(3-Methoxyphenyl)ethane-1,2-diamine, highlighting differences in substituents, synthesis yields, spectral data, and applications:

Key Observations:

Substituent Position Effects :

- 3-MeO vs. 4-MeO : The 3-methoxy isomer (3ac) exhibits a 5% lower synthesis yield compared to the 4-methoxy analog (3ab), likely due to steric hindrance during aryl substitution .

- Ortho-Substitution : The 2-methoxy derivative (3ad) shows further reduced yield (65%) and solubility, attributed to steric clashes between the methoxy group and amine .

Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in DNPE) enhance reactivity in nucleophilic substitutions, enabling applications in peptide chemistry . Methoxy groups (electron-donating) may reduce corrosion inhibition efficiency compared to aliphatic diamines like DETA or TETA .

Biological Activity: The 7-chloroquinoline derivative demonstrates antimalarial activity, suggesting that aromatic substituents with heterocycles enhance bioactivity . Dimethylamino derivatives (e.g., 3ab–3ad) may exhibit improved blood-brain barrier penetration due to increased lipophilicity .

Spectral Trends :

- Methoxy protons consistently appear at δ ~3.7–3.9 ppm across isomers .

- Aliphatic amines (e.g., DETA) lack aromatic signals but show broader NH stretches in IR .

Contradictions and Limitations:

- Yield vs.

- Biological Data Gaps : Anticancer or antimicrobial data for the 3-methoxy derivative are absent in the provided evidence, limiting mechanistic insights.

Biological Activity

N1-(3-Methoxyphenyl)ethane-1,2-diamine is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and data.

Chemical Structure

This compound belongs to the class of diamines and features a methoxy group attached to a phenyl ring. Its chemical formula is .

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of related compounds. The azomethine group present in Schiff bases, which includes this compound, has been linked to significant antibacterial and antifungal activities due to their ability to chelate metal ions and interact with microbial enzymes .

- Anticancer Activity : Compounds with similar structures have shown promise in anticancer applications. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

- Antioxidant Activity : The presence of phenolic structures in these compounds contributes to their antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with this compound, suggesting its potential as an anticancer agent.

Case Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. This compound demonstrated a significant reduction in DPPH absorbance, indicating its effectiveness as an antioxidant.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the structure have led to improved potency against microbial strains and increased cytotoxic effects on cancer cells. Furthermore, the incorporation of metal ions into Schiff base complexes has been shown to enhance their biological properties significantly .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N1-(3-Methoxyphenyl)ethane-1,2-diamine, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via reductive amination or substitution reactions. For example, derivatives of N1-arylethane-1,2-diamines are prepared using platinum-catalyzed hydrogenation of benzylated amines or via nucleophilic substitution with ethylenediamine . Intermediates are characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm regiochemistry and purity .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Purification methods include recrystallization (e.g., using ethanol/water mixtures) or flash column chromatography (e.g., silica gel with gradients of CH₂Cl₂/MeOH/NH₄OH). Purity is validated via melting point determination, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and confirms substitution patterns (e.g., methoxy group at the 3-position of the phenyl ring) .

- High-resolution MS (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How does this compound act as a precursor in coordination chemistry, and what are its binding modes with transition metals?

- Methodological Answer : The diamine serves as a bidentate ligand, coordinating through its two amine groups. For instance, Pt(II) and Cu(II) complexes derived from similar diamines exhibit square-planar or octahedral geometries, confirmed by X-ray crystallography and UV-Vis spectroscopy. Binding constants (Kb) with DNA are quantified using ethidium bromide displacement assays .

Q. What strategies mitigate side reactions when functionalizing this compound with electrophiles (e.g., aldehydes, isocyanates)?

- Methodological Answer :

- Schiff base formation : Condensation with aldehydes (e.g., 5-bromothiophene-2-carbaldehyde) is performed under anhydrous conditions with molecular sieves to minimize hydrolysis .

- Thiourea/urea derivatives : React with isothiocyanates/isocyanates in polar aprotic solvents (e.g., DMF) at 0–5°C to control exothermicity .

Q. How do steric and electronic effects of the 3-methoxy group influence reactivity in cross-coupling or catalytic applications?

- Methodological Answer : The electron-donating methoxy group enhances nucleophilicity at the aromatic ring, favoring electrophilic substitution. Steric hindrance at the 3-position is minimal, enabling efficient coupling in Suzuki-Miyaura reactions. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What are the challenges in scaling up reactions involving this compound, and how are exotherms managed?

- Methodological Answer : Exothermic reactions (e.g., reductions with NaBH₄) require controlled addition rates and cooling (e.g., ice baths). Pilot-scale syntheses use flow reactors to improve heat dissipation and reduce byproduct formation .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.